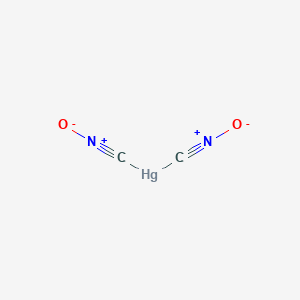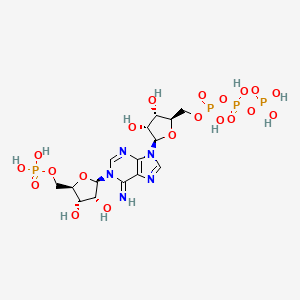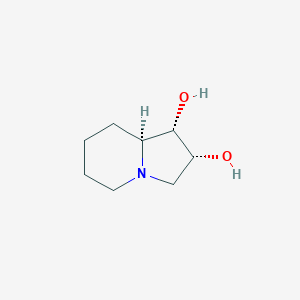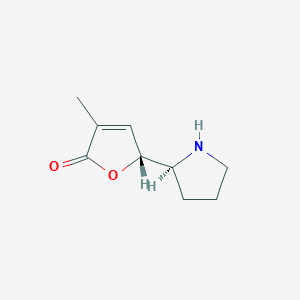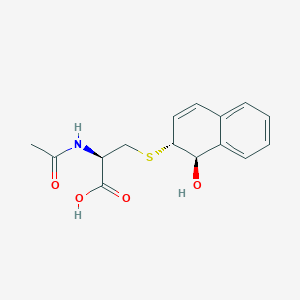
(1R)-Hydroxy-(2R)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Hydroxy-(2R)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene is a N-acyl-amino acid, a secondary carboxamide and a member of acetamides.
Scientific Research Applications
Synthesis of Fibrostatins :A study by Sabutskii et al. (2014) details the synthesis of N-acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-L-cysteine conjugates. This process involves the acid-catalyzed condensation of substituted 2-hydroxy-1,4-naphthoquinones with N-acetyl-L-cysteine and paraformaldehyde, leading to the first synthesis of fibrostatins B, C, and D (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
Detection of Mercapturic Acid Conjugates :Marco, Hammock, and Kurth (1993) developed an immunoassay for the specific detection of urinary metabolites, including the mercapturic acid conjugates of naphthalene, which involves a glutathione-based detoxification pathway leading to the formation of these conjugates. This assay is significant in assessing toxic exposure noninvasively (Marco, Hammock, & Kurth, 1993).
Metabolic Studies :The study by Stillwell et al. (1982) identified acidic sulfur-containing metabolites in mouse urine following naphthalene administration, including N-acetyl-S-(1-hydroxy-1,2-dihydro-2-naphthalenyl)-L-cysteine. This research contributes to our understanding of naphthalene metabolism and its potential impact on health (Stillwell, Horning, Griffin, & Tsang, 1982).
Chiral Catalysis :Research by Kureshy et al. (1999) discusses the use of chiral Mn(III) Schiff base complex in the catalyzed aerobic enantioselective epoxidation of non-functionalized olefins, including 1,2-dihydronaphthalene. This method can be applied in various synthetic chemical processes (Kureshy, Khan, Abdi, Iyer, & Patel, 1999).
Enzymatic Hydroxylation :A study by Posner et al. (1961) on the mechanism of microsomal hydroxylation, using compounds like 1,2-dihydronaphthalene, provides insight into the biochemical processes involved in the hydroxylation of aromatic compounds. This research is significant in understanding drug metabolism and toxicology (Posner, Mitoma, Rothberg, & Udenfriend, 1961).
properties
Product Name |
(1R)-Hydroxy-(2R)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene |
|---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-13-7-6-10-4-2-3-5-11(10)14(13)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13+,14+/m0/s1 |
InChI Key |
UPBOCTGEVBXZNT-BFHYXJOUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS[C@@H]1C=CC2=CC=CC=C2[C@H]1O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1C=CC2=CC=CC=C2C1O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




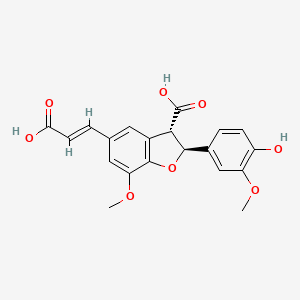


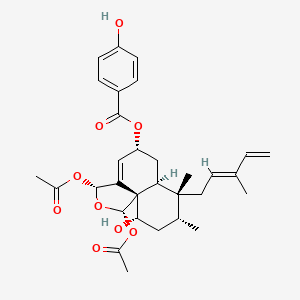
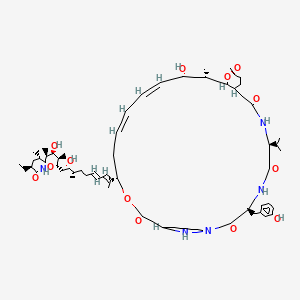
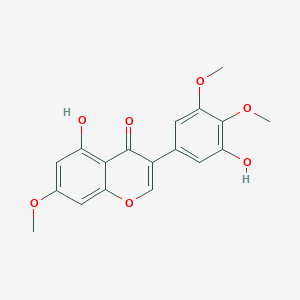
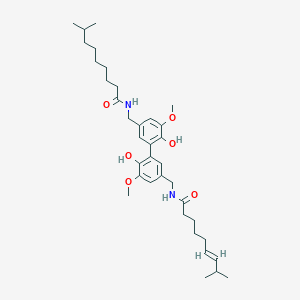

![(3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-one](/img/structure/B1245865.png)
